molecular formula C17H15Cl2N3S B2804292 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-32-5

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Número de catálogo: B2804292
Número CAS: 863001-32-5
Peso molecular: 364.29
Clave InChI: JJNNIBMKSUVBLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a high-value chemical reagent designed for advanced medicinal chemistry and pharmacological research. This compound belongs to a class of benzothiazole-phenyl-based analogs that have demonstrated significant potential in multi-target therapeutic discovery programs. Its primary research application is in the investigation of dual-soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition . The benzothiazole core structure is a key pharmacophore in this context, with closely related analogs exhibiting potent, low-nanomolar IC50 values for both human sEH and FAAH enzymes . Inhibition of these two enzymes represents a modern polypharmacology approach for the potential treatment of pain and inflammation, as it simultaneously elevates protective epoxyeicosatrienoic acids (EETs) and endocannabinoids like anandamide (AEA) . Preclinical studies of similar dual inhibitors have shown efficacy in alleviating inflammatory pain without depressing voluntary locomotor activity, a common side effect of existing analgesics . Furthermore, the presence of the phenylpiperazine moiety suggests additional utility in neuropharmacological studies, particularly targeting dopamine receptors . The phenylpiperazine group is a well-established pharmacophore in the development of ligands for dopamine D2 and D3 receptors . Such receptors are critical targets for researching conditions like Parkinson's disease, schizophrenia, and drug addiction . The integration of the benzothiazole and phenylpiperazine structures makes this compound a versatile scaffold for exploring structure-activity relationships (SAR) across multiple biological targets. Intended Use : This product is provided For Research Use Only. It is intended for use in laboratory research and analytical applications. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Propiedades

IUPAC Name

4,7-dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c18-13-6-7-14(19)16-15(13)20-17(23-16)22-10-8-21(9-11-22)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNNIBMKSUVBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzothiazole ring can be replaced by nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological research: It is used in studies investigating its interactions with biological targets such as enzymes and receptors.

    Industrial applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzothiazole core may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Positions and Electronic Profiles

  • 4,7-Dichloro substitution : The dichloro groups at positions 4 and 7 introduce strong electron-withdrawing effects, which may stabilize the aromatic system and influence binding to electron-rich enzyme active sites. This contrasts with compounds like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole , where a single chloro group at position 5 and a methoxy group at position 4 alter electronic distribution and steric bulk .
  • 2-Position modifications: The phenylpiperazine group in the target compound differs from morpholine (e.g., compound 1 in ) and oxadiazole (e.g., 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole in ).

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Compound Substituents (Position) Key Structural Features
Target compound Cl (4,7); 4-phenylpiperazine (2) Electron-withdrawing Cl; H-bond donor
5-Chloro-2-(4-methoxyphenyl)-BT Cl (5); OMe (4) Moderate electron-withdrawing Cl; OMe
Benzimidazole-4,7-dione derivatives Cl (6); CF₃ (2); benzoyl (piperidine) Trifluoromethyl; acylated piperidine
2-Morpholinobenzothiazole Morpholine (2) Oxygen-rich; polar substituent

Kinase Inhibition

In , benzothiazoles with morpholine at position 2 showed higher PI3Kβ inhibition (e.g., compound 1 : 11.7–17.6% inhibition at 1 µM) compared to simpler substituents. The target compound’s phenylpiperazine may enhance inhibition due to stronger hydrogen bonding, though direct data are unavailable .

Anti-Inflammatory Activity

highlights that 5-chloro-1,3-benzothiazole-2-amine (Bt2) and 6-methoxy derivatives exhibit potent anti-inflammatory activity.

Antimicrobial Activity

Compounds like 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole () show moderate antimicrobial activity. The phenylpiperazine group in the target compound could broaden the antimicrobial spectrum by enabling interactions with bacterial efflux pumps or enzymes .

Physicochemical and Crystallographic Properties

reports that 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole has a dihedral angle of 8.76° between benzothiazole and methoxyphenyl rings, influencing packing and solubility. The target compound’s bulkier phenylpiperazine may increase steric hindrance, altering crystallinity and solubility profiles .

Q & A

Basic Question: What are the optimal synthetic routes for 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with dichlorinated aromatic aldehydes under acidic or basic conditions .
  • Step 2: Introduction of the piperazine moiety. For example, nucleophilic substitution at the 2-position of the benzothiazole using 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Yields are optimized by controlling stoichiometry and reaction time .

Advanced Question: How can structural modifications influence biological activity?

Methodological Answer:
Modifications at key positions (e.g., 4,7-dichloro, piperazine substituents) are critical:

  • Chlorine Substitution: Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Comparative studies show dichloro derivatives exhibit higher inhibitory activity against kinases compared to mono-substituted analogs .
  • Piperazine Flexibility: Replacing 4-phenylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) alters conformational dynamics, impacting receptor selectivity. Molecular docking studies (e.g., AutoDock Vina) validate these interactions .
  • Benzothiazole Core Modifications: Introducing electron-withdrawing groups (e.g., nitro) at the 6-position increases oxidative stability but may reduce solubility .

Data Contradiction Analysis: Resolving opposing reports on enzyme activation vs. inhibition

Methodological Answer:
Contradictory results (e.g., AST/ALT activation vs. inhibition) may arise from:

  • Substituent Effects: shows that electron-donating groups (e.g., -OCH₃) on the benzothiazole scaffold activate enzymes, while electron-withdrawing groups (e.g., -Cl) inhibit them. Validate via comparative assays using isogenic compounds .
  • Assay Conditions: Differences in pH, temperature, or enzyme isoforms (e.g., mitochondrial vs. cytosolic AST) can reverse outcomes. Standardize protocols using recombinant enzymes and control buffers .
  • Cellular Context: Test in multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to assess tissue-specific effects .

Basic Question: What spectroscopic methods validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro-benzothiazole; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • HRMS: Verify molecular formula (e.g., C₁₆H₁₂Cl₂N₃S requires [M+H]+ 356.0084). Discrepancies >2 ppm suggest impurities .
  • IR Spectroscopy: Detect characteristic stretches (e.g., C-Cl at 750 cm⁻¹, C=N at 1600 cm⁻¹) .

Advanced Question: How does the piperazine moiety affect pharmacological properties?

Methodological Answer:

  • Receptor Binding: The piperazine nitrogen participates in hydrogen bonding with aspartate residues in serotonin receptors (5-HT₁A), as shown in docking simulations .
  • Solubility vs. Permeability: Piperazine improves aqueous solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration. Balance via prodrug strategies (e.g., acetylated piperazine) .
  • Metabolic Stability: Piperazine rings are susceptible to CYP450 oxidation. Stability assays (e.g., liver microsomes) guide structural optimization (e.g., fluorinated analogs) .

Advanced Question: Designing SAR studies for neuroprotective activity

Methodological Answer:

  • Library Design: Synthesize analogs with systematic variations (e.g., halogen substituents, piperazine linkers). Prioritize using cheminformatics tools (e.g., Schrödinger’s QikProp) .
  • In Vitro Models: Test in oxidative stress models (e.g., H₂O₂-treated SH-SY5Y cells). Measure ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .
  • In Vivo Validation: Use MPTP-induced Parkinson’s models in mice. Assess dose-dependent effects on dopamine levels (HPLC) and motor coordination (rotarod test) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.